molecular formula C20H16ClN3O3S B300600 (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE

(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B300600
M. Wt: 413.9 g/mol
InChI Key: OPDXGCITINTWIS-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzimidazole moiety, which is often associated with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Coupling of the Two Fragments: The final step involves the coupling of the thiazolidine-2,4-dione core with the benzimidazole moiety, often using a suitable base and solvent system to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the thiazolidine-2,4-dione core.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen functionalities, while reduction could lead to a more saturated thiazolidine-2,4-dione core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound’s thiazolidine-2,4-dione core is known for its anti-inflammatory and anti-diabetic properties. The benzimidazole moiety adds potential antimicrobial and anticancer activities.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and infections.

Industry

Industrially, the compound might find applications in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can modulate the activity of enzymes involved in glucose metabolism, while the benzimidazole moiety can interact with DNA or proteins, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE
  • (5E)-3-(4-methylbenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
  • (5E)-3-(4-fluorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C20H16ClN3O3S

Molecular Weight

413.9 g/mol

IUPAC Name

(5E)-3-[(4-chlorophenyl)methyl]-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16ClN3O3S/c1-22-15-8-5-13(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3/b17-10+

InChI Key

OPDXGCITINTWIS-LICLKQGHSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)N(C1=O)C

Origin of Product

United States

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